
5-Anilinopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Anilinopentanenitrile: is an organic compound with the molecular formula C11H12N2 It consists of a pentanenitrile chain attached to an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Anilinopentanenitrile can be synthesized through several methods. One common approach involves the reaction of aniline with a suitable nitrile compound under controlled conditions. For example, the reaction of aniline with 5-bromopentanenitrile in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Anilinopentanenitrile can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups. For example, reaction with hydrochloric acid can convert the nitrile group to an amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in aqueous solution.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Amines.
Substitution: Amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Anilinopentanenitrile is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structure allows for modifications that can lead to the development of compounds with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-anilinopentanenitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the aniline group can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of biological pathways and lead to desired effects.
Vergleich Mit ähnlichen Verbindungen
4-Anilinobutanenitrile: Similar structure with a shorter carbon chain.
6-Anilinohexanenitrile: Similar structure with a longer carbon chain.
5-Anilinopentanamide: Similar structure with an amide group instead of a nitrile group.
Uniqueness: 5-Anilinopentanenitrile is unique due to its specific carbon chain length and the presence of both an aniline and a nitrile group
Eigenschaften
CAS-Nummer |
13659-00-2 |
|---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
5-anilinopentanenitrile |
InChI |
InChI=1S/C11H14N2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,10H2 |
InChI-Schlüssel |
CZAVMJPXGANFMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



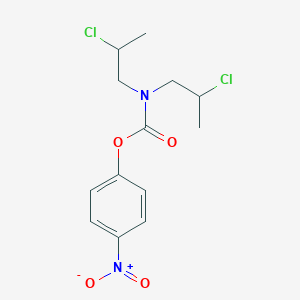
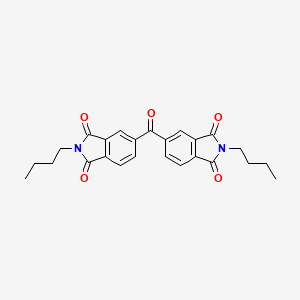
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
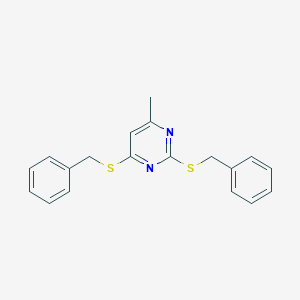
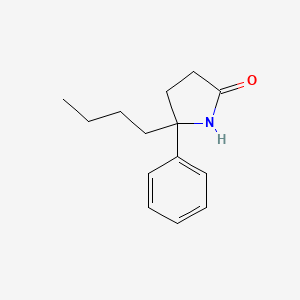

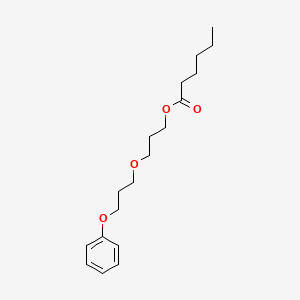
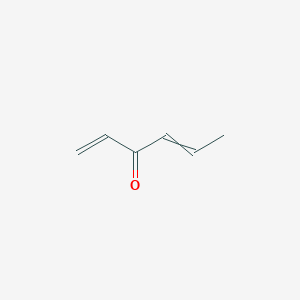
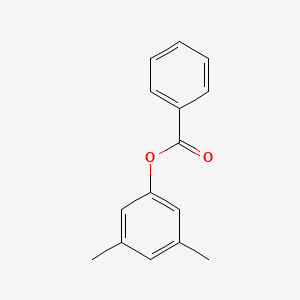

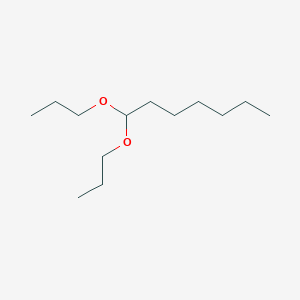
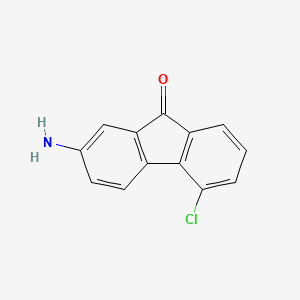
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)
